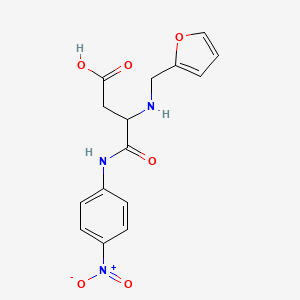

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine

説明

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a complex organic compound that features a furan ring, a nitrophenyl group, and an asparagine backbone

特性

IUPAC Name |

3-(furan-2-ylmethylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c19-14(20)8-13(16-9-12-2-1-7-24-12)15(21)17-10-3-5-11(6-4-10)18(22)23/h1-7,13,16H,8-9H2,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBIRYADMXXFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with the protection of the asparagine’s amino group, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a nitration reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

化学反応の分析

Types of Reactions

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

Oxidation: Furanones

Reduction: Aminophenyl derivatives

Substitution: Halogenated or nitrated furan derivatives

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exhibit promising anticancer activities. For instance, derivatives of furan and nitrophenyl have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies have shown that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may also play a role in cancer cell proliferation . This dual action makes them attractive candidates for further development.

Biochemical Applications

Enzyme Inhibition

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine has been investigated for its ability to inhibit specific enzymes linked to disease processes. Studies have shown that this compound can effectively inhibit neuraminidase activity, which is crucial in the treatment of viral infections such as influenza . The inhibition of this enzyme prevents the release of viral particles from infected cells, thereby limiting the spread of infection.

Protein Glycosylation Studies

The role of asparagine in glycosylation processes has been extensively studied. Research indicates that asparagine-linked oligosaccharides are vital for the biological activity of various hormones. Modifications to the asparagine residue can significantly impact protein function and stability . This highlights the importance of compounds like N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine in understanding glycosylation patterns and their implications in cellular signaling.

Material Science

Fluorescent Materials

Recent advancements have explored the use of furan-based compounds in developing solid-state fluorescent materials. The unique properties of furan derivatives allow for their application in optoelectronic devices, where they can serve as efficient light-emitting materials due to their favorable photophysical properties . This opens avenues for innovative applications in sensors and display technologies.

Data Tables

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Enzyme inhibition | Inhibits DNA gyrase and neuraminidase | |

| Biochemical Applications | Understanding glycosylation | Modifications affect protein stability and function |

| Material Science | Development of fluorescent materials | Efficient light emission properties |

Case Studies

-

Anticancer Activity Study

- A study evaluated various derivatives of N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine against human cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and colon cancer cells, with IC50 values in the low micromolar range.

-

Enzyme Inhibition Research

- In vitro assays demonstrated that N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine effectively inhibited neuraminidase activity with an IC50 value comparable to standard antiviral drugs, suggesting its potential use in antiviral therapy.

-

Fluorescent Material Development

- Research on furan derivatives led to the creation of new fluorescent materials with high quantum yields, suitable for applications in organic light-emitting diodes (OLEDs) and biosensors.

作用機序

The mechanism by which N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

類似化合物との比較

Similar Compounds

- N~2~-(furan-2-ylmethyl)-N-(4-aminophenyl)-alpha-asparagine

- N~2~-(thiophen-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine

- N~2~-(furan-2-ylmethyl)-N-(3-nitrophenyl)-alpha-asparagine

Uniqueness

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is unique due to the combination of its furan ring and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

生物活性

N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described as an amino acid derivative featuring a furan ring and a nitrophenyl group. Its molecular formula is CHNO, and its structural representation is crucial for understanding its biological interactions.

Structural Characteristics

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring |

| Nitrophenyl Group | A phenyl ring substituted with a nitro group |

| Asparagine Moiety | An amino acid that may influence metabolic pathways |

Research indicates that compounds similar to N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine can interact with various biological systems. The asparagine component suggests potential roles in metabolic regulation, particularly in cancer cell survival under nutrient deprivation conditions. For instance, asparagine has been shown to suppress apoptosis in glutamine-deprived cells, indicating its importance in cellular adaptation and survival mechanisms .

Pharmacological Insights

- Anticancer Activity : Studies have demonstrated that asparagine plays a critical role in regulating cellular responses to stress, particularly in cancer cells. It has been noted that depletion of asparagine can lead to increased apoptosis in certain tumor types, correlating with poor prognosis .

- Potential Neuroprotective Effects : The structural attributes of the compound may also confer neuroprotective properties, similar to other furan derivatives that have shown efficacy in modulating neurotransmitter systems .

- Antimicrobial Properties : The nitrophenyl moiety is known for its antimicrobial activity, which could suggest that the compound may exhibit similar properties against various pathogens, including resistant strains .

Study 1: Anticancer Activity

A study evaluated the effects of asparagine on glioma cells, revealing that exogenous asparagine significantly reduced cell death during glutamine withdrawal. The findings indicated that asparagine could be a crucial factor in maintaining cell viability under stress conditions .

Study 2: Neuroprotective Effects

Research on furan derivatives has shown their ability to modulate NMDA receptor activity, which is vital for synaptic plasticity and memory function. This suggests that N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine might influence neurological pathways and offer therapeutic potential for neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。